N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a cyclohexanecarboxamide moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
The synthesis of N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with the cyclohexanecarboxamide moiety. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved using triethyl orthoformate and sodium azide.
Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the tetrazole-phenyl intermediate with cyclohexanecarboxamide under suitable reaction conditions.
Chemical Reactions Analysis
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the cyclohexanecarboxamide moiety.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium azide, triethyl orthoformate, and various catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions but often include modified tetrazole derivatives and substituted phenyl compounds.
Scientific Research Applications
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to act as a bioisostere of carboxylic acids allows it to mimic the behavior of other biologically active molecules .
Comparison with Similar Compounds
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide can be compared with other tetrazole-containing compounds:
Properties
Molecular Formula |
C14H17N5O |
---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N5O/c20-14(11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)19-10-15-17-18-19/h6-11H,1-5H2,(H,16,20) |
InChI Key |
VXQGZFBUYHKASS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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